4,4'-Diamino-5,5'-dihydroxybiphenyl-2,2'-dicarboxylic acid
Overview
Description
4,4’-Diamino-5,5’-dihydroxybiphenyl-2,2’-dicarboxylic acid is an organic compound with the molecular formula C14H12N2O4 It is known for its unique structure, which includes two amino groups, two hydroxyl groups, and two carboxylic acid groups attached to a biphenyl backbone
Preparation Methods
The synthesis of 4,4’-Diamino-5,5’-dihydroxybiphenyl-2,2’-dicarboxylic acid typically involves the reduction of 3-nitrobenzoic acid with zinc dust and sodium hydroxide solution to form a hydrazo compound. This intermediate is then rearranged using hydrochloric acid to form the dihydrochloride salt, which is subsequently converted to the desired product .
Chemical Reactions Analysis
4,4’-Diamino-5,5’-dihydroxybiphenyl-2,2’-dicarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the amino groups to amines or other reduced forms.
Substitution: The hydroxyl and amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Condensation: The carboxylic acid groups can undergo condensation reactions to form esters or amides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution and condensation reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4,4’-Diamino-5,5’-dihydroxybiphenyl-2,2’-dicarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules
Properties
IUPAC Name |
5-amino-2-(4-amino-2-carboxy-5-hydroxyphenyl)-4-hydroxybenzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O6/c15-9-1-7(13(19)20)5(3-11(9)17)6-4-12(18)10(16)2-8(6)14(21)22/h1-4,17-18H,15-16H2,(H,19,20)(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHMDLCTSDBBPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)N)C(=O)O)C2=CC(=C(C=C2C(=O)O)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70283247 | |
Record name | NSC30650 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70283247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6326-53-0 | |
Record name | NSC30650 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30650 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC30650 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70283247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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